molecular formula C19H26N6 B14939696 N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine

Cat. No.: B14939696
M. Wt: 338.4 g/mol
InChI Key: KWYLSRBLRNYHDL-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a heterocyclic compound featuring a triazine core substituted with a cyclohexyl group and a quinazolin-2-amine moiety bearing 4,6-dimethyl substituents. The cyclohexyl group enhances lipophilicity, while the quinazoline scaffold may facilitate π-π stacking interactions in biological systems.

Properties

Molecular Formula

C19H26N6

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,6-dimethylquinazolin-2-amine

InChI

InChI=1S/C19H26N6/c1-13-8-9-17-16(10-13)14(2)22-19(23-17)24-18-20-11-25(12-21-18)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

KWYLSRBLRNYHDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the triazine ring and the cyclohexyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and the biological context in which it is used.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent on Triazine Molecular Weight Key Features
Target Compound Cyclohexyl Not Provided Bulky, hydrophobic group; enhances lipophilicity and steric hindrance .
N-(5-benzyl-4,6-dihydro-1H-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine Benzyl 346.438 Aromatic substituent; may improve binding to aromatic enzyme pockets .
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine 2-Methoxyethyl Not Provided Polar ether group; increases solubility but reduces logP .
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine Cyclopropyl Not Provided Smaller alkyl group; reduces steric hindrance, modest logP .
N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide Butyl 296.39 Flexible alkyl chain; logP = 2.003, balanced lipophilicity .

Key Observations :

  • Cyclohexyl vs.
  • 2-Methoxyethyl : Introduces polarity (), which may enhance solubility but reduce affinity for hydrophobic targets.
  • Cyclopropyl : Smaller substituent () reduces steric hindrance, possibly improving binding to compact active sites.

Variations in the Quinazoline Moiety

The quinazoline ring’s substitution pattern impacts electronic and steric properties:

Compound Name Quinazoline Substituents Key Features
Target Compound 4,6-dimethyl Symmetric substitution; may optimize planar stacking interactions.
N-(5-benzyl-4,6-dihydro-1H-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine 4,8-dimethyl Asymmetric substitution; alters electron distribution and steric profile .
(5-Cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide Cyanamide (replaces quinazoline) Polar cyanamide group; distinct hydrogen-bonding capacity .

Key Observations :

  • 4,6-Dimethyl vs. 4,8-Dimethyl : The target compound’s 4,6-dimethyl arrangement (vs. 4,8-dimethyl in ) may influence aromatic stacking due to altered electron density and spatial orientation.
  • Cyanamide vs.

Physicochemical and Functional Group Comparisons

  • logP Trends : Butyl-substituted analogs () exhibit moderate lipophilicity (logP = 2.003), whereas the cyclohexyl group in the target compound likely increases logP further due to its bulky hydrophobic nature.
  • Steric Effects : Cyclohexyl and benzyl groups (target compound and ) create significant steric bulk, which may hinder binding to shallow enzyme pockets but improve selectivity for deeper cavities.

Research Implications and Limitations

While structural data for these analogs are available, biological activity data (e.g., IC50, binding affinity) are absent in the provided evidence . Future studies should focus on:

Synthesizing the target compound and measuring its logP, solubility, and pharmacokinetic properties.

Comparing inhibitory activity against kinase or receptor targets with analogs like and .

Exploring the impact of substituent size (e.g., cyclohexyl vs. cyclopropyl) on selectivity.

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